N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide
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Overview
Description
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a methoxy group and a pivalamide group attached to the indene moiety
Mechanism of Action
Target of Action
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide is a complex compound that has been found to interact with multiple receptors It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives interact with their targets and cause a variety of biological changes . These changes can lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can lead to a variety of downstream effects, contributing to the compound’s therapeutic potential .
Result of Action
It is known that indole derivatives can have a variety of effects at the molecular and cellular level due to their broad-spectrum biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide typically involves the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through a series of reactions starting from commercially available starting materials. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the indene ring system.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Attachment of the Pivalamide Group: The pivalamide group can be attached to the indene moiety through an amide coupling reaction. This typically involves the reaction of the indene derivative with pivaloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles under anhydrous conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted indene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: Indene derivatives, including this compound, have shown promise in biological studies for their potential as enzyme inhibitors and receptor modulators.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- **2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide
- 6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Uniqueness
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the methoxy and pivalamide groups allows for a diverse range of chemical modifications and interactions, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-15(2,3)14(18)17-11-16(19-4)9-12-7-5-6-8-13(12)10-16/h5-8H,9-11H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPZKMLOCMJNMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1(CC2=CC=CC=C2C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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